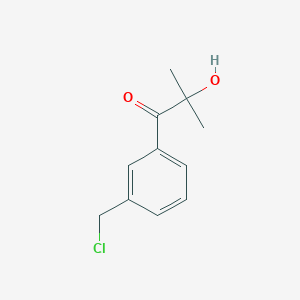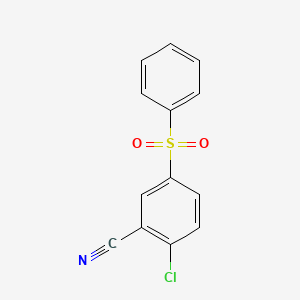![molecular formula C8H18N4O7S2 B8284373 2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate CAS No. 857035-95-1](/img/structure/B8284373.png)
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate is a synthetic compound primarily used in the cosmetic industry as a hair dye. It is known for its ability to impart color to hair through oxidative dyeing processes. The compound is recognized for its stability and effectiveness in hair dye formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate involves multiple steps, starting from the basic pyrazolone structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves the careful handling of reagents and intermediates to prevent contamination and ensure high yield. The final product is purified through crystallization or other separation techniques to achieve the required purity for cosmetic applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction is crucial in the hair dyeing process, where the compound reacts with oxidizing agents to form colored products.
Reduction: Although less common, reduction reactions can modify the compound’s structure and properties.
Substitution: The amino and methosulfonate groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used in the oxidative dyeing process.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Solvents: Water and alcohols are typical solvents used in these reactions
Major Products Formed
The major products formed from these reactions are various colored compounds that are used in hair dye formulations. These products are stable and provide long-lasting color to hair .
Scientific Research Applications
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate has several scientific research applications:
Chemistry: It is studied for its reactivity and potential to form new derivatives with unique properties.
Biology: Research focuses on its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigations are ongoing into its potential use in medical diagnostics and treatments.
Industry: Beyond cosmetics, it is explored for use in textiles and other materials requiring stable dyes
Mechanism of Action
The mechanism of action of 2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate in hair dyeing involves the oxidation of the compound to form colored intermediates that bind to the hair shaft. The molecular targets include the keratin proteins in hair, and the pathways involve the formation of covalent bonds between the dye molecules and the hair fibers .
Comparison with Similar Compounds
Similar Compounds
p-Phenylenediamine: Another common hair dye ingredient with similar oxidative properties.
Resorcinol: Used in combination with other dyes for hair coloring.
Hydroquinone: Known for its use in skin lightening but also has dyeing properties
Uniqueness
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate is unique due to its specific structure that provides stability and effectiveness in hair dye formulations. Its ability to form strong covalent bonds with hair proteins ensures long-lasting color, making it a preferred choice in the cosmetic industry .
Properties
CAS No. |
857035-95-1 |
|---|---|
Molecular Formula |
C8H18N4O7S2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6,7-diamino-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one;methanesulfonic acid |
InChI |
InChI=1S/C6H10N4O.2CH4O3S/c7-4-5(8)9-2-1-3-10(9)6(4)11;2*1-5(2,3)4/h1-3,7-8H2;2*1H3,(H,2,3,4) |
InChI Key |
PFGOOGAEVIKREH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN2C(=C(C(=O)N2C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-5-[(2-fluorophenyl)sulfinyl]pyridine](/img/structure/B8284330.png)

![(4alpha)-1beta-Amino-7,7-dimethylbicyclo[2.2.1]heptane-2-one](/img/structure/B8284342.png)






